molecular formula C16H23NO2 B3057574 2-[4-(1-Piperidinyl)butoxy]benzaldehyde CAS No. 82625-42-1

2-[4-(1-Piperidinyl)butoxy]benzaldehyde

Cat. No.: B3057574
CAS No.: 82625-42-1
M. Wt: 261.36 g/mol
InChI Key: YNHSZXNGMTYFAU-UHFFFAOYSA-N
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Description

2-[4-(1-Piperidinyl)butoxy]benzaldehyde is an organic compound with the molecular formula C16H23NO2 It is a benzaldehyde derivative featuring a piperidine ring attached via a butoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Piperidinyl)butoxy]benzaldehyde typically involves the reaction of 4-(1-piperidinyl)butanol with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the butanol and benzaldehyde moieties.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The product is often purified through techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2-[4-(1-Piperidinyl)butoxy]benzoic acid.

    Reduction: 2-[4-(1-Piperidinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(1-Piperidinyl)butoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1-Piperidinyl)butoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

    4-(1-Piperidinyl)benzaldehyde: Lacks the butoxy linker, leading to different chemical properties and reactivity.

    2-[4-(1-Piperidinyl)ethoxy]benzaldehyde: Features a shorter ethoxy linker, which may affect its biological activity and solubility.

Uniqueness: 2-[4-(1-Piperidinyl)butoxy]benzaldehyde is unique due to its specific structure, which combines the reactivity of the aldehyde group with the biological activity of the piperidine ring. The butoxy linker provides additional flexibility and potential for interaction with various molecular targets.

Properties

IUPAC Name

2-(4-piperidin-1-ylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-14-15-8-2-3-9-16(15)19-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9,14H,1,4-7,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSZXNGMTYFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651082
Record name 2-[4-(Piperidin-1-yl)butoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82625-42-1
Record name Benzaldehyde, 2-[4-(1-piperidinyl)butoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82625-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Piperidin-1-yl)butoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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